Sarizotan Hydrochloride

Description

See also: Sarizotan (has active moiety).

Structure

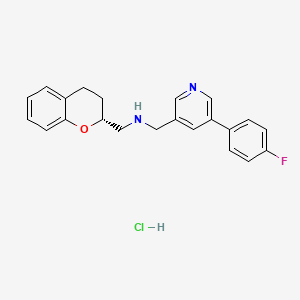

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLVYMYXOLGZOD-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173163 | |

| Record name | Sarizotan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195068-07-6 | |

| Record name | Sarizotan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195068076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarizotan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARIZOTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P71E6YO9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sarizotan Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarizotan (B1233828) hydrochloride is a potent and selective ligand for serotonin (B10506) and dopamine (B1211576) receptors, exhibiting a complex pharmacological profile that has been investigated for therapeutic applications in neurological disorders, including Parkinson's disease and Rett syndrome. This technical guide provides an in-depth overview of the core mechanism of action of Sarizotan, detailing its receptor binding affinities, functional activities, and downstream signaling effects. The information is compiled from extensive preclinical and clinical research, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions and physiological consequences. Although the clinical development of Sarizotan was ultimately discontinued, a thorough understanding of its mechanism of action remains valuable for the ongoing research and development of novel therapeutics targeting the serotonergic and dopaminergic systems.

Core Pharmacological Profile: Dual Action on Serotonin and Dopamine Systems

Sarizotan hydrochloride's primary mechanism of action is centered on its high affinity for both serotonin 5-HT1A receptors and dopamine D2-like receptors.[1][2][3] Its functional activity, however, is nuanced and receptor-subtype dependent.

Serotonergic Activity: A Potent 5-HT1A Receptor Agonist

Sarizotan acts as a full agonist at the serotonin 5-HT1A receptor.[3][4] This agonism is a key component of its therapeutic rationale, particularly in the context of L-DOPA-induced dyskinesia in Parkinson's disease, where modulation of the serotonergic system can influence dopamine release.[3]

Dopaminergic Activity: A Complex D2-Like Receptor Ligand

The interaction of Sarizotan with dopamine D2-like receptors (D2, D3, and D4) is more complex. It displays high affinity for D2, D3, and D4 receptors.[3][4] Functionally, it has been characterized as a partial agonist at D2 receptors, with the level of intrinsic activity potentially varying depending on the dopaminergic tone.[1][3] At D3 and D4 receptors, it also demonstrates significant affinity and functional effects.[3][5] Some studies also suggest an antagonistic profile at D2 receptors.[1] This mixed agonist/antagonist profile contributes to its complex effects on the dopaminergic system.

Quantitative Analysis of Receptor Binding and Functional Activity

The affinity and functional potency of Sarizotan have been quantified in numerous in vitro studies. The following tables summarize key quantitative data for human and rat receptors to facilitate comparison.

Receptor Binding Affinity

The binding affinity of Sarizotan is typically expressed as the inhibitor constant (Ki) or the concentration that inhibits 50% of radioligand binding (IC50).

| Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| 5-HT1A | Human | - | 0.1 | [6] |

| Rat | - | 6.5 | [6] | |

| Dopamine D2 | Human | - | 17 | [6] |

| Rat | - | 15.1 | [6] | |

| Dopamine D3 | Human | - | 6.8 | [6] |

| Dopamine D4.2 | Human | - | 2.4 | [6] |

Functional Receptor Activity

The functional activity of Sarizotan is determined through various assays measuring downstream signaling events, with results expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

| Receptor Subtype | Assay Type | Functional Effect | EC50 (nM) | IC50 (nM) | Reference(s) |

| Human D2S | GIRK Channel Activation | Partial Agonist | 29 | 52 (as antagonist) | [5] |

| Human D2L | GIRK Channel Activation | Partial Agonist | 23 | 121 (as antagonist) | [5] |

| Human D3 | GIRK Channel Activation | Full Agonist | 5.6 | - | [5] |

| Human D4.2 | GIRK Channel Activation | Partial Agonist | 4.5 | - | [5] |

| Human D4.4 | GIRK Channel Activation | Full Agonist | 5.4 | - | [5] |

| Human D2S | Adenylyl Cyclase Inhibition | Partial Agonist | 0.6 | - | [5] |

| Human D2L | Adenylyl Cyclase Inhibition | Full Agonist | 0.51 | - | [5] |

| Human D3 | Adenylyl Cyclase Inhibition | Full Agonist | 0.47 | - | [5] |

| Human D4.2 | Adenylyl Cyclase Inhibition | Full Agonist | 0.48 | - | [5] |

| Human D4.4 | Adenylyl Cyclase Inhibition | Full Agonist | 0.23 | - | [5] |

Signaling Pathways and Molecular Interactions

The agonistic and antagonistic effects of Sarizotan at 5-HT1A and D2-like receptors initiate distinct intracellular signaling cascades.

5-HT1A Receptor Signaling

As a Gi/o-coupled receptor, activation of the 5-HT1A receptor by Sarizotan leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal firing.

Dopamine D2-Like Receptor Signaling

Similar to the 5-HT1A receptor, D2-like receptors are primarily coupled to Gi/o proteins. Sarizotan's partial agonism at these receptors leads to a submaximal inhibition of adenylyl cyclase and activation of GIRK channels compared to a full agonist like dopamine. This can result in a modulatory effect, where Sarizotan can act as a functional antagonist in the presence of high dopamine concentrations.

Experimental Protocols: A Methodological Overview

The characterization of Sarizotan's mechanism of action has relied on a variety of established experimental techniques. This section provides a high-level overview of the key methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a drug for its receptor.

Protocol Outline:

-

Membrane Preparation: Homogenization of cells or tissues expressing the target receptor, followed by centrifugation to isolate the membrane fraction.[7][8]

-

Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2) and a range of concentrations of Sarizotan.[7][8]

-

Separation: Rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plotting the percentage of inhibition of radioligand binding against the concentration of Sarizotan to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

Functional Assays

Functional assays measure the biological response following receptor activation.

This assay is used to determine the effect of a ligand on adenylyl cyclase activity.

Protocol Outline:

-

Cell Culture: Use of a cell line (e.g., CHO cells) stably expressing the receptor of interest (e.g., 5-HT1A or D2).[10][11]

-

Stimulation: Pre-incubation of the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. Subsequently, cells are treated with varying concentrations of Sarizotan.[12][13]

-

Cell Lysis: Termination of the reaction and lysis of the cells to release intracellular cAMP.

-

cAMP Detection: Quantification of cAMP levels using methods such as competitive enzyme-linked immunosorbent assay (ELISA) or AlphaScreen technology.[14]

-

Data Analysis: Plotting the cAMP concentration against the Sarizotan concentration to determine the EC50 (for agonists) or IC50 (for antagonists) for the modulation of cAMP production.

This assay directly measures the activation of G-proteins following receptor stimulation.

Protocol Outline:

-

Membrane Preparation: Similar to radioligand binding assays.

-

Incubation: Incubation of membranes with the non-hydrolyzable GTP analog, [35S]GTPγS, GDP, and varying concentrations of Sarizotan.[15][16][17][18]

-

Separation and Quantification: Separation of bound from free [35S]GTPγS via filtration and subsequent scintillation counting.

-

Data Analysis: Determination of the EC50 for agonist-stimulated [35S]GTPγS binding.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Protocol Outline:

-

Probe Implantation: Stereotaxic implantation of a microdialysis probe into a specific brain region (e.g., striatum or prefrontal cortex).[19][20][21][22][23]

-

Perfusion: Continuous perfusion of the probe with artificial cerebrospinal fluid.

-

Sample Collection: Collection of the dialysate, which contains extracellular fluid from the surrounding brain tissue.

-

Analysis: Quantification of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Assessment of changes in neurotransmitter levels following systemic administration of Sarizotan.

Animal Models of Neurological Disorders

This model is used to study L-DOPA-induced dyskinesia.

Protocol Outline:

-

Lesion Induction: Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats to create a dopaminergic lesion.[1][24][25]

-

L-DOPA Treatment: Chronic administration of L-DOPA to induce abnormal involuntary movements (AIMs), which are a rodent correlate of dyskinesia.

-

Sarizotan Administration: Co-administration of Sarizotan with L-DOPA to assess its anti-dyskinetic effects.

-

Behavioral Assessment: Scoring of AIMs to quantify the severity of dyskinesia.

This genetic model is used to study the respiratory abnormalities characteristic of Rett syndrome.

Protocol Outline:

-

Animal Model: Use of mice with a mutation in the Mecp2 gene.[26][27][28][29]

-

Respiratory Assessment: Measurement of breathing patterns and frequency of apneas using whole-body plethysmography.[26][30][31][32]

-

Sarizotan Treatment: Administration of Sarizotan to assess its effects on respiratory parameters.

-

Data Analysis: Comparison of respiratory function in treated versus untreated Mecp2-deficient mice.

Concluding Remarks

This compound possesses a well-defined yet complex mechanism of action, characterized by potent 5-HT1A receptor agonism and a nuanced modulatory effect on D2-like dopamine receptors. Its pharmacological profile provided a strong rationale for its investigation in Parkinson's disease and Rett syndrome. Although clinical trials did not ultimately lead to its approval, the extensive research conducted on Sarizotan has contributed significantly to our understanding of the intricate interplay between the serotonergic and dopaminergic systems in the central nervous system. The data and methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for neurological and psychiatric disorders.

References

- 1. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 3. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 20. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 21. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 23. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A protocol for evaluation of Rett Syndrome symptom improvement by metabolic modulators in Mecp2-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Safety and efficacy of genetic MECP2 supplementation in the R294X mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mecp2 Deficiency Disrupts Norepinephrine and Respiratory Systems in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mecp2 deficiency disrupts norepinephrine and respiratory systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Abstract: Respiratory Dysfunction in a Mouse Model of Rett Syndrome, an Autism Spectrum Disorder (2016 AAAS Annual Meeting (February 11-15, 2016)) [aaas.confex.com]

- 31. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Sarizotan Hydrochloride: A Comprehensive Technical Review of its Receptor Binding Profile and Affinity

For Immediate Release

This technical guide provides an in-depth analysis of the receptor binding profile and affinity of Sarizotan (B1233828) Hydrochloride (formerly known as EMD 128130), a compound recognized for its potent interaction with key neurotransmitter systems. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of Sarizotan's pharmacological characteristics.

Introduction

Sarizotan is a selective 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor ligand that has been investigated for its potential therapeutic applications, including the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.[1][2] Its clinical development was ultimately discontinued.[3] Understanding the precise receptor binding affinities and functional profile of Sarizotan is crucial for elucidating its mechanism of action and for informing future drug discovery efforts targeting these receptor systems. This guide summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways.

Receptor Binding Affinity

Sarizotan exhibits a high affinity for the serotonin (B10506) 5-HT1A receptor and dopamine D2, D3, and D4 receptors.[2][4] The following tables summarize the in vitro binding affinities of Sarizotan Hydrochloride, primarily presented as IC50 values, as detailed in the foundational neurochemical profile by Bartoszyk et al. (2004).

It is important to note that while IC50 values are commonly reported, the inhibition constant (Ki) is a more direct measure of binding affinity. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the radioligand used in the assay. However, as the specific Kd values and radioligand concentrations from the original studies are not consistently available in the public domain, the IC50 values are presented here as the primary measure of affinity.

Table 1: this compound IC50 Values at Primary Receptor Targets

| Receptor | Species | Tissue/System | IC50 (nM) |

| 5-HT1A | Human | Recombinant CHO Cells | 0.1 |

| Rat | Brain | 6.5 | |

| Dopamine D2 | Human | Recombinant CHO Cells | 17 |

| Rat | Brain | 15.1 | |

| Dopamine D3 | Human | Recombinant CHO Cells | 6.8 |

| Dopamine D4.2 | Human | Recombinant CHO Cells | 2.4 |

Data sourced from Bartoszyk et al., 2004.[4]

Table 2: this compound Functional Activity

| Receptor | Functional Response |

| 5-HT1A | Full Agonist |

| Dopamine D2-like | Partial Agonist / Antagonist |

Functional activity described in Bartoszyk et al., 2004 and other supporting literature.[4][5]

Off-Target Binding Profile

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of Sarizotan's receptor binding and functional activity. These protocols are based on standard pharmacological assays and are representative of the techniques used in the initial profiling of the compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest. The ability of an unlabeled compound, such as Sarizotan, to displace the radioligand is measured, and from this, the IC50 and subsequently the Ki value can be determined.

Representative Protocol for Radioligand Binding Assay:

-

Membrane Preparation:

-

Tissues (e.g., rat brain) or cells expressing the target receptor (e.g., recombinant CHO cells) are homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

A fixed concentration of the radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (Sarizotan) are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

-

Experimental workflow for a typical radioligand binding assay.

Functional Assays

This assay is used to determine the functional activity of a compound at G-protein coupled receptors that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Representative Protocol for cAMP Accumulation Assay:

-

Cell Culture:

-

CHO cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.

-

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

-

Increasing concentrations of the test compound (Sarizotan) are added to the cells.

-

The cells are incubated for a specific time at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an AlphaScreen assay.

-

-

Data Analysis:

-

The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and an EC50 value is determined.

-

This is a classic organ bath experiment used to assess the functional activity of compounds on smooth muscle preparations. For 5-HT1A receptors present on cholinergic neurons in the guinea pig ileum, agonists inhibit acetylcholine (B1216132) release, leading to a relaxation of the electrically stimulated muscle contractions.

Representative Protocol for Guinea Pig Ileum Contraction Assay:

-

Tissue Preparation:

-

A segment of the ileum is dissected from a guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

The tissue is mounted in an organ bath under a slight tension and allowed to equilibrate.

-

-

Experimental Procedure:

-

The ileum is subjected to electrical field stimulation to induce twitch contractions.

-

Once a stable baseline of contractions is established, cumulative concentrations of the test compound (Sarizotan) are added to the organ bath.

-

The resulting inhibition of the twitch contractions is recorded using a force transducer.

-

-

Data Analysis:

-

The percentage inhibition of the electrically induced contractions is calculated for each concentration of the test compound.

-

An IC50 value is determined from the concentration-response curve.

-

Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, it couples to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The dissociation of the G-protein also results in the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Simplified signaling pathway of the 5-HT1A receptor.

Dopamine D2 Receptor Signaling

Similar to the 5-HT1A receptor, the dopamine D2 receptor is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Depending on the cellular context, D2 receptor activation can also modulate other signaling pathways, including those involving ion channels and MAP kinases. Sarizotan acts as a partial agonist or antagonist at this receptor, meaning it can either weakly activate the receptor or block the binding of the endogenous ligand, dopamine.

References

- 1. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sarizotan - Wikipedia [en.wikipedia.org]

- 4. rettsyndromenews.com [rettsyndromenews.com]

- 5. Antidepressant-like properties of sarizotan in experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

EMD 128130: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD 128130, also known as Sarizotan, is a potent and selective ligand for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. It has been extensively studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the intricate signaling pathways modulated by EMD 128130. Detailed experimental methodologies for key functional assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

EMD 128130 is a chiral molecule with the (R)-configuration being the active enantiomer. Its chemical structure is characterized by a chromane (B1220400) ring system linked to a fluorophenylpyridine moiety.

Table 1: Chemical and Physical Properties of EMD 128130

| Property | Value |

| IUPAC Name | 1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-([5-(4-fluorophenyl)pyridin-3-yl]methyl)methanamine |

| Synonyms | Sarizotan, EMD-128,130 |

| CAS Number | 351862-32-3 |

| Molecular Formula | C₂₂H₂₁FN₂O |

| Molar Mass | 348.421 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |

Pharmacological Properties

EMD 128130 is a high-affinity agonist at the serotonin 5-HT₁ₐ receptor and also interacts with several dopamine D₂-like receptor subtypes, where it exhibits a mixed agonist/antagonist profile.

Table 2: Receptor Binding Affinities of EMD 128130

| Receptor | Species | IC₅₀ (nM) |

| 5-HT₁ₐ | Human | 0.1 |

| Rat | 6.5 | |

| D₂ | Human | 17 |

| Rat | 15.1 | |

| D₃ | Human | 6.8 |

| D₄.₂ | Human | 2.4 |

Table 3: Functional Activity of EMD 128130 at Human Dopamine D₂-like Receptors

| Receptor | Assay Type | Activity | EC₅₀ (nM) | IC₅₀ (nM) |

| D₂S | GIRK Channel Coupling | Partial Agonist | 29 | - |

| Adenylyl Cyclase Inhibition | Partial Agonist | 0.6 | - | |

| Antagonist Activity | Antagonist | - | 52 | |

| D₂L | GIRK Channel Coupling | Partial Agonist | 23 | - |

| Adenylyl Cyclase Inhibition | Full Agonist | 0.51 | - | |

| Antagonist Activity | Antagonist | - | 121 | |

| D₃ | GIRK Channel Coupling | Full Agonist | 5.6 | - |

| Adenylyl Cyclase Inhibition | Full Agonist | 0.47 | - | |

| D₄.₂ | GIRK Channel Coupling | Partial Agonist | 4.5 | - |

| Adenylyl Cyclase Inhibition | Full Agonist | 0.48 | - | |

| D₄.₄ | GIRK Channel Coupling | Full Agonist | 5.4 | - |

| Adenylyl Cyclase Inhibition | Full Agonist | 0.23 | - |

Signaling Pathways

EMD 128130 exerts its effects by modulating intracellular signaling cascades downstream of the 5-HT₁ₐ and D₂ receptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

5-HT₁ₐ Receptor Signaling

As an agonist at the 5-HT₁ₐ receptor, EMD 128130 initiates a signaling cascade that leads to neuronal inhibition.

Caption: 5-HT1A Receptor Signaling Pathway Activated by EMD 128130.

D₂ Receptor Signaling

EMD 128130's activity at D₂ receptors is more complex, exhibiting both agonistic and antagonistic properties depending on the receptor subtype and the specific signaling pathway being measured. The primary signaling mechanism is also through Gαi/o.

Caption: D₂ Receptor Signaling Pathway Modulated by EMD 128130.

Experimental Protocols

Radioligand Binding Assays (Representative Protocol)

To determine the binding affinity (IC₅₀) of EMD 128130 for 5-HT₁ₐ and dopamine receptors, competitive radioligand binding assays are performed.

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cortex or striatum) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ or [³H]spiperone for D₂) at a fixed concentration (typically at its Kₑ value) and varying concentrations of EMD 128130.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

Functional Assay: G-protein Coupled Inwardly Rectifying K⁺ (GIRK) Channel Activation

This assay measures the ability of EMD 128130 to activate Gαi/o-coupled receptors, leading to the opening of GIRK channels.

-

Cell Culture: AtT-20 cells, a mouse pituitary cell line endogenously expressing GIRK channels, are stably transfected to express the human dopamine D₂-like receptor subtypes.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells. The membrane potential is held at a specific voltage (e.g., -90 mV).

-

Drug Application: EMD 128130 is applied to the cells at various concentrations through a perfusion system.

-

Measurement of GIRK Current: Activation of the D₂-like receptors by EMD 128130 leads to the opening of GIRK channels, resulting in an outward K⁺ current. The amplitude of this current is measured.

-

Data Analysis: Dose-response curves are generated by plotting the current amplitude against the concentration of EMD 128130. The EC₅₀ value, representing the concentration that produces 50% of the maximal response, is calculated.

Functional Assay: Adenylyl Cyclase Inhibition

This assay determines the effect of EMD 128130 on the production of cyclic AMP (cAMP) following receptor activation.

-

Cell Culture and Treatment: Cells expressing the receptor of interest are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of varying concentrations of EMD 128130.

-

cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of EMD 128130 to inhibit forskolin-stimulated cAMP production is quantified. Dose-response curves are constructed, and EC₅₀ values are determined. For antagonist activity, the assay is performed in the presence of a known agonist, and the ability of EMD 128130 to block the agonist-induced response is measured to determine the IC₅₀.

Caption: Workflow for Characterizing EMD 128130's Receptor Interactions.

Synthetic Route

A common synthetic route for EMD 128130 involves the following key steps:

-

Synthesis of the Chromane Moiety: The chiral aminomethyl chromane intermediate is typically prepared starting from 3-(2-hydroxyphenyl)propanal. This involves a cyclization reaction followed by the introduction of the aminomethyl group.

-

Synthesis of the Pyridine Moiety: The 3-(chloromethyl)-5-(4-fluorophenyl)pyridine (B66363) intermediate is synthesized separately.

-

Coupling Reaction: The final step involves the alkylation of the aminomethyl chromane with the chloromethylpyridine derivative to yield EMD 128130.

Conclusion

EMD 128130 (Sarizotan) is a valuable research tool for investigating the roles of the 5-HT₁ₐ and D₂-like receptors in the central nervous system. Its well-defined chemical structure and complex pharmacological profile, characterized by potent 5-HT₁ₐ agonism and a nuanced agonist/antagonist activity at D₂ receptor subtypes, make it a compound of significant interest. The detailed experimental protocols and an understanding of its downstream signaling pathways provided in this guide offer a solid foundation for researchers and scientists in the field of drug development to explore its therapeutic potential and to design novel compounds with improved selectivity and efficacy.

The Neurochemical Profile of Sarizotan: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that has been investigated for its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the neurochemical profile of Sarizotan, with a focus on its interaction with the 5-HT1A receptor. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic neurotransmission and related drug discovery efforts.

Core Neurochemical Properties of Sarizotan

Sarizotan exhibits a high affinity and full agonist activity at the human 5-HT1A receptor. Its pharmacological profile is also characterized by interactions with dopamine (B1211576) D2-like receptors, where it acts as a partial agonist or antagonist, depending on the specific receptor subtype and the cellular context. This dual action on both serotonin and dopamine systems contributes to its unique neurochemical signature.

Quantitative Data Presentation

The following tables summarize the key quantitative data defining the binding affinity and functional potency of Sarizotan at its primary targets.

Table 1: Sarizotan Binding Affinity (Ki) and IC50 Values

| Receptor | Species | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| 5-HT1A | Human | [3H]8-OH-DPAT | ~1.5 | - | [1] |

| 5-HT1A | Rat | [3H]8-OH-DPAT | - | 7 | [2] |

| D2 | Human | - | - | 17 | [2] |

| D3 | Human | - | - | 6.8 | [2] |

| D4 | Human | - | - | 2.4 | [2] |

Table 2: Sarizotan Functional Activity (EC50 and Emax) as a 5-HT1A Agonist

| Assay Type | System | Measured Effect | EC50 (nM) | Emax (%) | Reference |

| Adenylyl Cyclase Inhibition | CHO cells | Inhibition of forskolin-stimulated cAMP | - | - | [2] |

| GTPγS Binding | - | Stimulation of [35S]GTPγS binding | - | - | [1] |

Experimental Protocols

The characterization of Sarizotan's neurochemical profile relies on a suite of well-established in vitro and in vivo experimental techniques. Detailed methodologies for the key experiments are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Sarizotan for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Competition Binding Assay: A fixed concentration of a radiolabeled ligand that specifically binds to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Sarizotan.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Sarizotan (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Adenylyl Cyclase Inhibition

Objective: To assess the functional agonist activity of Sarizotan at 5-HT1A receptors by measuring its effect on adenylyl cyclase activity.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT1A receptor are cultured to an appropriate density.

-

Assay Procedure: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP). Subsequently, the cells are treated with forskolin (B1673556), an activator of adenylyl cyclase, to stimulate cAMP production.

-

Sarizotan Treatment: Increasing concentrations of Sarizotan are added to the cells concurrently with or prior to forskolin stimulation.

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA or HTRF).

-

Data Analysis: The ability of Sarizotan to inhibit forskolin-stimulated cAMP accumulation is quantified, and the data are fitted to a dose-response curve to determine the EC50 value.[2]

Functional Assays: GTPγS Binding

Objective: To measure the ability of Sarizotan to activate G-proteins coupled to the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing 5-HT1A receptors are prepared.

-

Assay Reaction: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and GDP in an assay buffer containing Mg2+ ions. The reaction is initiated by the addition of increasing concentrations of Sarizotan.

-

Incubation and Filtration: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins. The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is measured by scintillation counting.

-

Data Analysis: The specific binding of [35S]GTPγS stimulated by Sarizotan is calculated by subtracting the basal binding (in the absence of agonist) from the total binding. The data are then plotted against the concentration of Sarizotan to determine the EC50 and Emax values.[3]

In Vivo Microdialysis

Objective: To measure the effects of Sarizotan on extracellular levels of serotonin and dopamine in the brain of freely moving animals.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, striatum) in an anesthetized animal (e.g., rat). The animal is allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.

-

Sarizotan Administration: Sarizotan is administered systemically (e.g., intraperitoneally or subcutaneously), and dialysate collection continues for several hours post-administration.

-

Sample Analysis: The concentration of serotonin, dopamine, and their metabolites in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4][5]

-

Data Analysis: The changes in neurotransmitter levels following Sarizotan administration are expressed as a percentage of the baseline levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neurochemical profiling of Sarizotan.

References

- 1. researchgate.net [researchgate.net]

- 2. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 5. benchchem.com [benchchem.com]

Sarizotan's Interaction with Dopamine D2, D3, and D4 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarizotan (B1233828) is a compound that has garnered interest for its potential therapeutic applications, notably in the context of L-DOPA-induced dyskinesia in Parkinson's disease. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of Sarizotan's interaction with the dopamine (B1211576) D2-like receptor family, specifically the D2, D3, and D4 receptor subtypes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The interaction of Sarizotan with dopamine D2, D3, and D4 receptors has been characterized through various in vitro assays, including radioligand binding and functional assays. The following tables summarize the available quantitative data, providing a comparative overview of Sarizotan's binding affinity and functional activity at these receptors.

Table 1: Binding Affinity of Sarizotan at Dopamine D2, D3, and D4 Receptors

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In these assays, Sarizotan's ability to displace a radiolabeled ligand from the receptor is measured, and the half-maximal inhibitory concentration (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

| Receptor Subtype | Species | IC50 (nM) | Reference |

| D2 | Rat | 15.1 ± 1.3 | [1] |

| D2 | Human | 17 ± 0.3 | [1] |

| D3 | Human | 6.8 ± 1.5 | [1] |

| D4.2 | Human | 2.4 ± 0.1 | [1] |

Data presented as mean ± SEM.

These data indicate that Sarizotan exhibits a binding affinity profile of D4 > D3 > D2 for human dopamine receptors[2].

Table 2: Functional Activity of Sarizotan at Dopamine D2-like Receptors (G-protein Coupled Inwardly-Rectifying Potassium Channel Activation)

Functional assays assess the cellular response following ligand binding to the receptor. One such assay measures the activation of G-protein coupled inwardly-rectifying potassium (GIRK) channels. In this context, the half-maximal effective concentration (EC50) represents the concentration of Sarizotan required to elicit 50% of the maximal response (agonist activity), while the half-maximal inhibitory concentration (IC50) indicates the concentration needed to inhibit 50% of the response to an agonist (antagonist activity).

| Receptor Subtype | Agonist/Antagonist Activity | EC50 (nM) | IC50 (nM) | Reference |

| D2S | Partial Agonist / Antagonist | 29 | 52 | [3] |

| D2L | Partial Agonist / Antagonist | 23 | 121 | [3] |

| D3 | Full Agonist | 5.6 | - | [3] |

| D4.2 | Partial Agonist | 4.5 | - | [3] |

| D4.4 | Full Agonist | 5.4 | - | [3] |

Table 3: Functional Activity of Sarizotan at Dopamine D2-like Receptors (Adenylyl Cyclase Inhibition)

Dopamine D2-like receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The EC50 values in this table represent the concentration of Sarizotan that produces 50% of the maximal inhibition of adenylyl cyclase.

| Receptor Subtype | Agonist Activity | EC50 (nM) | Reference |

| D2S | Partial Agonist | 0.6 | [3] |

| D2L | Full Agonist | 0.51 | [3] |

| D3 | Full Agonist | 0.47 | [3] |

| D4.2 | Full Agonist | 0.48 | [3] |

| D4.4 | Full Agonist | 0.23 | [3] |

These functional data reveal a complex profile for Sarizotan, acting as a full agonist, partial agonist, or antagonist depending on the specific D2-like receptor subtype and the signaling pathway being measured[3].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard procedures used in the pharmacological characterization of compounds targeting G-protein coupled receptors (GPCRs).

Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity (IC50/Ki) of a test compound for dopamine receptors.

Objective: To determine the concentration of Sarizotan that inhibits 50% of the specific binding of a radiolabeled ligand to D2, D3, or D4 receptors.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (D2, D3, or D4).

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Test compound (Sarizotan) at various concentrations.

-

Non-specific binding control (e.g., Haloperidol at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Sarizotan in the assay buffer. Prepare the radioligand solution at a concentration typically near its Kd value.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

Cell membranes (a predetermined optimal protein concentration).

-

Either:

-

Vehicle (for total binding).

-

Non-specific binding control (e.g., 10 µM Haloperidol).

-

Sarizotan at various concentrations.

-

-

-

Initiation of Reaction: Add the radioligand to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Sarizotan concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

If the Kd of the radioligand is known, the Ki value for Sarizotan can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used.

-

cAMP Functional Assay

This protocol describes a method to measure the functional activity of Sarizotan at Gi/o-coupled dopamine receptors by quantifying its effect on intracellular cAMP levels.

Objective: To determine the potency (EC50) and efficacy of Sarizotan in inhibiting adenylyl cyclase activity through D2-like receptors.

Materials:

-

Cells stably expressing the dopamine receptor of interest (D2, D3, or D4).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (Sarizotan) at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well microplates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into 384-well plates at a predetermined density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of Sarizotan.

-

Pre-incubation (for antagonist mode): If testing for antagonist activity, pre-incubate the cells with Sarizotan for a specific duration before adding an agonist.

-

Stimulation:

-

Agonist Mode: Add Sarizotan at various concentrations to the cells.

-

Antagonist Mode: Add a fixed concentration of a dopamine receptor agonist (e.g., quinpirole) in the presence of varying concentrations of Sarizotan.

-

Forskolin Co-stimulation: To amplify the inhibitory signal from Gi/o-coupled receptors, cells are often co-stimulated with forskolin.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the cAMP levels against the logarithm of the Sarizotan concentration.

-

For agonist activity, determine the EC50 value and the maximal effect (Emax) using non-linear regression.

-

For antagonist activity, determine the IC50 value.

-

β-Arrestin Recruitment Assay

This protocol outlines a general method for measuring the recruitment of β-arrestin to dopamine receptors upon ligand binding, a key event in receptor desensitization and G-protein-independent signaling.

Objective: To determine the potency (EC50) and efficacy of Sarizotan in inducing β-arrestin recruitment to D2, D3, or D4 receptors.

Materials:

-

Cells co-expressing the dopamine receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

-

Test compound (Sarizotan) at various concentrations.

-

Assay buffer.

-

Substrate for the reporter enzyme/protein.

-

White, opaque 384-well microplates.

-

Luminometer or a plate reader capable of detecting the reporter signal.

Procedure:

-

Cell Plating: Seed the engineered cells into 384-well plates and allow them to attach.

-

Compound Addition: Add serial dilutions of Sarizotan to the wells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).

-

Signal Detection: Add the substrate for the reporter system to the wells according to the assay kit's instructions.

-

Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the Sarizotan concentration.

-

Determine the EC50 and Emax values using non-linear regression analysis to quantify the potency and efficacy of Sarizotan in inducing β-arrestin recruitment.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Sarizotan's interaction with dopamine D2-like receptors.

Signaling Pathways

Caption: D2-like receptor signaling pathways activated by Sarizotan.

Experimental Workflows

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a cAMP functional assay.

Caption: Workflow for a β-arrestin recruitment assay.

References

- 1. ovid.com [ovid.com]

- 2. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology and Toxicology of Sarizotan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarizotan hydrochloride is a pharmacologically complex agent initially developed for Parkinson's disease and later investigated for Rett syndrome. This technical guide provides a comprehensive overview of its preclinical pharmacology and toxicology, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. Sarizotan is a potent serotonin (B10506) 5-HT1A receptor agonist and also exhibits high affinity for dopamine (B1211576) D2-like receptors (D4>D3>D2), where it acts as a partial agonist.[1][2] This dual activity underlies its potential therapeutic effects and its complex pharmacological profile. Preclinical studies in animal models of Rett syndrome demonstrated its efficacy in mitigating respiratory abnormalities.[3][4] While generally well-tolerated in preclinical models, a key toxicological finding is its potent inhibition of the hERG potassium channel, a factor with implications for cardiac safety. This document aims to be a critical resource for researchers and professionals involved in the development of therapies targeting serotonergic and dopaminergic pathways.

Introduction

Sarizotan (EMD 128130) is a chromane (B1220400) derivative that has been the subject of significant preclinical and clinical investigation.[3] Initially explored for its potential in treating L-DOPA-induced dyskinesia in Parkinson's disease, its pharmacological profile prompted further research into its utility for other neurological disorders, most notably Rett syndrome, a rare neurodevelopmental disorder with no approved treatments.[5] Rett syndrome is characterized by severe cognitive and motor impairments, as well as significant respiratory dysfunction, including apnea (B1277953) and irregular breathing patterns.[3] Sarizotan's mechanism of action, centered on the serotonergic and dopaminergic systems, offered a promising avenue for addressing some of these symptoms. This guide synthesizes the available preclinical data to provide a detailed understanding of Sarizotan's pharmacological and toxicological properties.

Preclinical Pharmacology

Receptor Binding Affinity

Sarizotan demonstrates high affinity for human serotonin 5-HT1A receptors and a range of dopamine D2-like receptors. The binding affinities (Ki) are summarized in the table below. The data indicates a rank order of affinity for dopamine receptors as D4 > D3 > D2.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Serotonin | |

| 5-HT1A | Data not available in public sources |

| Dopamine | |

| D2S | Data not available in public sources |

| D2L | Data not available in public sources |

| D3 | Data not available in public sources |

| D4.2 | Data not available in public sources |

| D4.4 | Data not available in public sources |

Note: While multiple sources confirm Sarizotan's high affinity for these receptors, specific Ki values from the primary neurochemical profile by Bartoszyk et al. (2004) are not publicly available in the searched literature.

In Vitro Functional Activity

Sarizotan's functional activity has been characterized in various in vitro assays, revealing its profile as a 5-HT1A receptor agonist and a dopamine D2-like receptor partial agonist.

Sarizotan acts as a full agonist at 5-HT1A receptors. This was demonstrated by its ability to inhibit cAMP stimulation.[1][2]

The functional activity of Sarizotan at dopamine D2-like receptors is complex, exhibiting both agonistic and antagonistic properties depending on the receptor subtype and the specific signaling pathway being measured.

Table 1: Functional Activity of Sarizotan at Human Dopamine D2-like Receptors

| Receptor Subtype | Assay | Parameter | Value (nM) | Functional Outcome |

| D2S | GIRK Channel Coupling | EC50 | 29 | Partial Agonist |

| GIRK Channel Coupling | IC50 | 52 | Antagonist | |

| Adenylyl Cyclase | EC50 | 0.6 | Partial Agonist | |

| D2L | GIRK Channel Coupling | EC50 | 23 | Partial Agonist |

| GIRK Channel Coupling | IC50 | 121 | Antagonist | |

| Adenylyl Cyclase | EC50 | 0.51 | Full Agonist | |

| D3 | GIRK Channel Coupling | EC50 | 5.6 | Full Agonist |

| Adenylyl Cyclase | EC50 | 0.47 | Full Agonist | |

| D4.2 | GIRK Channel Coupling | EC50 | 4.5 | Partial Agonist |

| Adenylyl Cyclase | EC50 | 0.48 | Full Agonist | |

| D4.4 | GIRK Channel Coupling | EC50 | 5.4 | Full Agonist |

| Adenylyl Cyclase | EC50 | 0.23 | Full Agonist |

Source: Kuzhikandathil & Bartoszyk, 2006[3]

In Vivo Pharmacology

Preclinical in vivo studies have been crucial in characterizing the therapeutic potential of Sarizotan, particularly in models of Rett syndrome.

Sarizotan has been evaluated in multiple mouse models of Rett syndrome, including the Bird, Jaenisch, and R168X knock-in strains.[3] In these models, Sarizotan demonstrated a significant reduction in the incidence of apnea and corrected irregular breathing patterns.[3][4]

Table 2: Efficacy of Sarizotan in Rett Syndrome Mouse Models

| Animal Model | Dose (mg/kg) | Route | Effect on Apnea |

| Mecp2-deficient mice | 1.0, 5.0, 10.0 | i.p. | Dose-dependent reduction |

| Rett Syndrome mouse models | Not specified | Oral | 70-85% reduction with acute and chronic dosing |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Sarizotan and a typical experimental workflow for its preclinical evaluation.

Preclinical Toxicology

Preclinical safety evaluations of Sarizotan have been conducted, and it has been reported to be well-tolerated in these studies. However, specific quantitative data such as No-Observed-Adverse-Effect-Levels (NOAELs) are not widely available in the public domain.

General Toxicology

Sarizotan has been characterized in preclinical studies evaluating its toxicological effects and metabolic profile, with no significant safety concerns being reported.

Cardiovascular Safety

A key in vitro finding is that Sarizotan is a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC50 of 183 nM. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for cardiac arrhythmias.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of Sarizotan for target receptors.

-

General Procedure:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of Sarizotan.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Sarizotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Functional Assays

-

Objective: To determine the functional activity of Sarizotan at Gi/Gs-coupled receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

General Procedure:

-

Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Sarizotan. For Gi-coupled receptors, cells are often co-stimulated with forskolin (B1673556) to induce cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of Sarizotan that produces 50% of the maximal effect (EC50) or inhibition (IC50) is determined by non-linear regression analysis of the concentration-response curves.

-

Rett Syndrome Mouse Model Studies

-

Objective: To evaluate the in vivo efficacy of Sarizotan in mitigating respiratory abnormalities in mouse models of Rett syndrome.

-

General Procedure:

-

Animals: Genetically engineered mouse models of Rett syndrome (e.g., Mecp2-deficient strains) and wild-type littermates are used.

-

Drug Administration: Sarizotan is administered via an appropriate route (e.g., intraperitoneal injection or oral administration).

-

Respiratory Monitoring: Respiratory function is assessed using whole-body plethysmography to measure parameters such as breathing frequency, tidal volume, and the incidence of apnea.

-

Behavioral Assessment: Locomotor activity and other behavioral parameters may be assessed using methods like open-field tests.

-

Data Analysis: Respiratory and behavioral data are compared between Sarizotan-treated and vehicle-treated animals.

-

Discussion and Conclusion

This compound possesses a unique and complex pharmacological profile, characterized by potent agonism at 5-HT1A receptors and partial agonism at dopamine D2-like receptors. This dual mechanism of action provided a strong rationale for its investigation in neurological disorders such as Parkinson's disease and Rett syndrome. Preclinical studies in animal models of Rett syndrome demonstrated promising efficacy in ameliorating respiratory symptoms.

Despite its promising preclinical profile, the development of Sarizotan for Rett syndrome was ultimately discontinued (B1498344) due to a lack of efficacy in a Phase 2/3 clinical trial. This highlights the inherent challenges in translating findings from animal models to human clinical studies.

From a toxicological perspective, the potent inhibition of the hERG channel by Sarizotan is a significant finding that would require careful consideration in any future development of this compound or its analogs.

References

- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Sarizotan: A Technical History of a Dual-Action Neuromodulator

An In-depth Technical Guide on the Discovery and Development of Sarizotan (EMD-128,130) by Merck Serono

This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Sarizotan, a potent 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor ligand. Initially developed by Merck KGaA (operating as EMD Serono in the United States and Canada) for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease, Sarizotan was later repurposed by Newron Pharmaceuticals for respiratory disturbances in Rett Syndrome. This document details the preclinical and clinical journey of this compound, presenting key quantitative data, experimental methodologies, and the scientific rationale behind its development for two distinct neurological disorders.

Discovery and Preclinical Characterization by Merck

Sarizotan (EMD-128,130) emerged from Merck's research program aimed at developing novel treatments for central nervous system disorders. The initial focus was on its potential as an antipsychotic agent, which later shifted to the management of motor complications in Parkinson's disease.

Mechanism of Action and Receptor Binding Profile

Sarizotan is a selective 5-HT1A receptor agonist and a D2 receptor antagonist.[1] It exhibits high affinity for serotonin (B10506) 5-HT1A receptors and dopamine D2-like receptors (D2, D3, and D4).[2] Preclinical studies demonstrated its profile as a 5-HT1A agonist and a dopamine antagonist.[2] At higher doses, however, Sarizotan showed some intrinsic dopaminergic activity, suggesting it may act as a partial agonist at D2 receptors, with its effect being dependent on the surrounding dopaminergic tone.[2]

Table 1: Receptor Binding Affinities of Sarizotan

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1A | High (Specific values not publicly available) |

| Dopamine D2 | Moderate (Specific values not publicly available) |

| Dopamine D3 | High (Specific values not publicly available) |

| Dopamine D4 | High (Specific values not publicly available) |

Note: While the exact Ki values from Merck's initial studies are not publicly available, the literature consistently describes high affinity for 5-HT1A and D3/D4 receptors, and moderate affinity for D2 receptors.

Preclinical Pharmacology in Parkinson's Disease Models

The therapeutic rationale for Sarizotan in L-DOPA-induced dyskinesia was based on the hypothesis that modulating both serotonergic and dopaminergic systems could alleviate these motor fluctuations.

A pivotal preclinical model used to evaluate Sarizotan's anti-dyskinetic properties was the 6-OHDA-lesioned rat. This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

Experimental Protocol: 6-OHDA-Induced Dyskinesia Model

-

Animal Model: Adult male Sprague-Dawley rats were used.

-

Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway was induced by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This leads to a near-complete depletion of dopamine in the ipsilateral striatum.

-

L-DOPA Priming: Following a recovery period, the lesioned rats were chronically treated with L-DOPA (typically 5-10 mg/kg, co-administered with a peripheral decarboxylase inhibitor like benserazide) to induce abnormal involuntary movements (AIMs), which are analogous to dyskinesias in Parkinson's disease patients.[3]

-

Sarizotan Administration: Once stable AIMs were established, rats were treated with Sarizotan at various doses prior to L-DOPA administration.

-

Behavioral Assessment: AIMs were scored by a trained observer, typically for several hours post-L-DOPA injection. The scoring system quantifies the severity of axial, limb, and orolingual dyskinesias.[4][5]

Caption: Workflow for the 6-OHDA rat model of L-DOPA-induced dyskinesia.

Pharmacokinetics and Metabolism

Phase I studies in healthy volunteers established the pharmacokinetic profile of Sarizotan.

Table 2: Pharmacokinetic Parameters of Sarizotan in Healthy Subjects

| Parameter | Value |

| Time to Maximum Concentration (tmax) | 0.5 - 2.25 hours |

| Terminal Elimination Half-life (t1/2) | 5 - 7 hours |

| Bioavailability | Not specified |

| Metabolism | Primarily hepatic, via CYP3A4, CYP2C9, CYP2C8, and CYP1A2 |

| Excretion | Not specified |

Data sourced from a study on the pharmacokinetics of Sarizotan in healthy subjects.

Clinical Development for Parkinson's Disease and Discontinuation

Based on promising preclinical data, Merck advanced Sarizotan into clinical trials for L-DOPA-induced dyskinesia.

Phase II and III Clinical Trials (PADDY I & PADDY II)

The clinical development program for Parkinson's disease culminated in two pivotal Phase III trials, PADDY I and PADDY II.

Trial Design: PADDY I and PADDY II

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.

-

Patient Population: Parkinson's disease patients with moderate to severe L-DOPA-induced dyskinesia.

-

Intervention: Sarizotan (typically 1 mg twice daily) or placebo, as an adjunct to existing anti-Parkinsonian medication.

-

Primary Endpoint: Change from baseline in the "on" time without troublesome dyskinesia, as assessed by patient diaries.

-

Secondary Endpoints: Included changes in the Unified Parkinson's Disease Rating Scale (UPDRS) parts III (motor examination) and IV (complications of therapy).

In June 2006, Merck KGaA announced the discontinuation of the Sarizotan development program for Parkinson's disease.[6][7] The PADDY I and PADDY II trials failed to meet their primary efficacy endpoint, with no statistically significant difference observed between Sarizotan and placebo in reducing L-DOPA-induced dyskinesia.[6]

Caption: Hypothesized signaling pathway of Sarizotan in L-DOPA-induced dyskinesia.

Repurposing for Rett Syndrome by Newron Pharmaceuticals

Following the discontinuation by Merck, Newron Pharmaceuticals acquired the rights to Sarizotan and initiated a new development program for the treatment of respiratory symptoms in Rett Syndrome, a rare neurodevelopmental disorder.

Rationale for Repurposing

Patients with Rett Syndrome often experience severe breathing irregularities, including apnea (B1277953).[4] Deficits in serotonin have been implicated in these respiratory problems.[4] The potent 5-HT1A agonist activity of Sarizotan provided a strong rationale for its investigation in this new indication.

Preclinical Efficacy in Rett Syndrome Mouse Models

Preclinical studies in mouse models of Rett Syndrome showed promising results.

Experimental Protocol: Rett Syndrome Mouse Model

-

Animal Model: Three different mouse models of Rett syndrome were used, including MeCP2-deficient mice.[4]

-

Intervention: Sarizotan was administered to the mice.

-

Endpoint: Respiratory parameters, including the frequency and duration of apneas, were measured using whole-body plethysmography.

Table 3: Efficacy of Sarizotan in Rett Syndrome Mouse Models

| Parameter | Result |

| Apnea Reduction | 75% to 80% reduction in apnea episodes |

| Breathing Pattern | Correction of irregular breathing patterns |

Data sourced from preclinical studies in mouse models of Rett Syndrome.[4]

The STARS Clinical Trial and Final Discontinuation

The promising preclinical data led to the initiation of the STARS (Sarizotan for the Treatment of Apneas in Rett Syndrome) clinical trial.

Trial Design: STARS Study

-

Study Design: A Phase 2/3 randomized, double-blind, placebo-controlled study.[4]

-

Patient Population: 129 patients with Rett Syndrome and respiratory symptoms.[5]

-

Intervention: Daily oral doses of 10 mg or 20 mg of Sarizotan, or placebo.[5]

-

Primary Endpoint: Percentage reduction in episodes of apnea during waking time compared to placebo.[5]

In May 2020, Newron Pharmaceuticals announced the termination of the Sarizotan development program for Rett Syndrome.[3] The STARS trial failed to meet its primary and secondary endpoints, with Sarizotan not demonstrating a significant reduction in apnea episodes compared to placebo.[4][5]

Caption: High-level development timeline of Sarizotan.

Conclusion

The development history of Sarizotan illustrates the challenges inherent in drug development, particularly in the field of neurology. Despite a strong scientific rationale and promising preclinical data for two distinct indications, Sarizotan ultimately failed to demonstrate clinical efficacy in large-scale trials. The story of Sarizotan serves as a valuable case study for researchers and drug development professionals, highlighting the complexities of translating preclinical findings into clinical success and the potential for drug repurposing.

References

- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]